REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([CH3:12])[C:10]=1[OH:11])[C:6]#[N:7])[CH3:2].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH2:32]1[O:34][C@@H:33]1[CH2:35]O.CCOC(/N=N/C(OCC)=O)=O.C1(C)C=CC=CC=1>C1COCC1>[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([CH3:12])[C:10]=1[O:11][CH2:35][CH:33]1[CH2:32][O:34]1)[C:6]#[N:7])[CH3:2]
|
Name
|
|
Quantity
|
5.06 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C#N)C=C(C1O)C
|
Name
|
|
Quantity
|
9.06 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
2.29 mL
|
Type
|
reactant
|
Smiles
|
C1[C@H](O1)CO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
DEAD
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
15.8 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by CC on silica gel eluting with heptane:EA 7:3
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C#N)C=C(C1OCC1OC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |